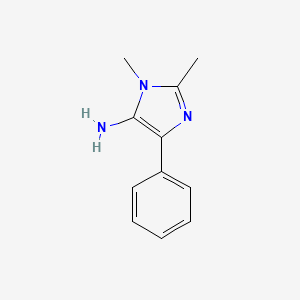
2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole typically involves the chlorination of thiazole derivatives. One common method includes the reaction of thiazole with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2 and 4 positions. The dichloromethyl group can be introduced through further chlorination reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace chlorine atoms.
Oxidizing Agents: Employed in oxidation reactions to modify the compound’s structure.
Catalysts: Often used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazole derivatives, while coupling reactions can produce complex heterocyclic compounds.
科学的研究の応用
2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition or activation of various biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Another chlorinated heterocyclic compound with similar chemical properties.
2,4-Dichloro-5-(chloromethyl)pyrimidine: Shares structural similarities and undergoes similar types of chemical reactions.
Uniqueness
What sets 2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole apart from similar compounds is its unique combination of chlorine and sulfur atoms within the thiazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
105315-41-1 |
|---|---|
分子式 |
C4HCl4NS |
分子量 |
236.9 g/mol |
IUPAC名 |
2,4-dichloro-5-(dichloromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4HCl4NS/c5-2(6)1-3(7)9-4(8)10-1/h2H |
InChIキー |
ZCBQZOIVVNSAOK-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(S1)Cl)Cl)C(Cl)Cl |
正規SMILES |
C1(=C(N=C(S1)Cl)Cl)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3183944.png)

